1-[2-(4-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-4-(3-chlorophenyl)piperazine 1-[2-(4-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-4-(3-chlorophenyl)piperazine
Brand Name: Vulcanchem
CAS No.: 1115318-22-3
VCID: VC4928674
InChI: InChI=1S/C26H28ClN5O/c1-2-3-17-33-23-9-7-20(8-10-23)24-19-25-26(28-11-12-32(25)29-24)31-15-13-30(14-16-31)22-6-4-5-21(27)18-22/h4-12,18-19H,2-3,13-17H2,1H3
SMILES: CCCCOC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)N4CCN(CC4)C5=CC(=CC=C5)Cl
Molecular Formula: C26H28ClN5O
Molecular Weight: 461.99

1-[2-(4-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-4-(3-chlorophenyl)piperazine

CAS No.: 1115318-22-3

Cat. No.: VC4928674

Molecular Formula: C26H28ClN5O

Molecular Weight: 461.99

* For research use only. Not for human or veterinary use.

1-[2-(4-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-4-(3-chlorophenyl)piperazine - 1115318-22-3

Specification

CAS No. 1115318-22-3
Molecular Formula C26H28ClN5O
Molecular Weight 461.99
IUPAC Name 2-(4-butoxyphenyl)-4-[4-(3-chlorophenyl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine
Standard InChI InChI=1S/C26H28ClN5O/c1-2-3-17-33-23-9-7-20(8-10-23)24-19-25-26(28-11-12-32(25)29-24)31-15-13-30(14-16-31)22-6-4-5-21(27)18-22/h4-12,18-19H,2-3,13-17H2,1H3
Standard InChI Key GPBWONTUSBKNCT-UHFFFAOYSA-N
SMILES CCCCOC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)N4CCN(CC4)C5=CC(=CC=C5)Cl

Introduction

Key Functional Groups:

  • Pyrazolo[1,5-a]pyrazine: This scaffold is often associated with kinase inhibition and other pharmacological activities.

  • Piperazine: Widely used in medicinal chemistry for enhancing solubility and binding affinity.

  • Butoxyphenyl and Chlorophenyl Groups: These substituents are critical for modulating lipophilicity, electronic properties, and biological activity.

2.1. Pharmacological Relevance

Heterocyclic compounds containing pyrazolo-pyrazine and piperazine scaffolds have been explored for various therapeutic applications:

  • Protein Kinase Inhibition: Pyrazolo[1,5-a]pyrazines are known to modulate kinase pathways, including serum and glucocorticoid-regulated kinases (SGK), which are implicated in inflammatory diseases like rheumatoid arthritis and osteoarthritis .

  • Antimicrobial Activity: Piperazine derivatives have demonstrated antibacterial potential against Gram-positive and Gram-negative bacteria .

  • Antiviral Properties: Similar heterocycles have been investigated as disruptors of viral polymerase interfaces, particularly in influenza research .

2.2. Drug Design Potential

The compound's structural features suggest promise in:

  • Targeting ATP-binding sites of enzymes.

  • Enhancing selectivity for specific protein targets due to its aromatic substitutions.

Synthetic Pathways

While specific synthesis details for this compound are unavailable in the provided results, general strategies for similar structures include:

3.1. Core Formation

The pyrazolo[1,5-a]pyrazine core can be synthesized via:

  • Cyclization of hydrazines with diketones or ketoesters.

  • Functionalization using electrophilic aromatic substitution reactions to introduce substituents at desired positions.

3.2. Substituent Introduction

  • The butoxyphenyl group can be introduced via alkylation or Williamson ether synthesis.

  • The chlorophenyl-piperazine moiety can be attached using nucleophilic substitution reactions involving halogenated intermediates.

3.3. Optimization

Final steps often involve purification and characterization using NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm the structure.

Data Table: Key Features

FeatureDescription
Molecular FormulaC22H25ClN4O
Functional GroupsPyrazolo-pyrazine, Butoxyphenyl, Chlorophenyl-piperazine
Potential ApplicationsAnti-inflammatory, antimicrobial, antiviral
Synthetic ChallengesRegioselective functionalization of pyrazolo-pyrazine
Biological RelevanceModulation of kinase activity; potential as a lead compound

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